Avarol

Description

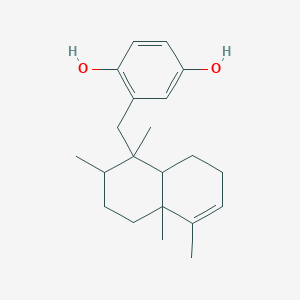

Structure

3D Structure

Properties

IUPAC Name |

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19,22-23H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPUCPNQXKTYRO-LWILDLIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203850 | |

| Record name | Avarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-98-5 | |

| Record name | Avarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenediol, 2-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX416VN2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Origin and Isolation of Avarol from Dysidea avara

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the origin, isolation, and characterization of Avarol, a bioactive sesquiterpenoid hydroquinone derived from the marine sponge Dysidea avara. Detailed experimental protocols, quantitative data, and characterization methods are presented to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Marine Origin of this compound

This compound is a significant secondary metabolite first identified from the marine sponge Dysidea avara (of the family Dysideidae, order Dictyoceratida).[1] This compound has garnered considerable scientific interest due to its wide range of pharmacological activities, including cytostatic, antiviral, and anti-inflammatory properties. This guide focuses on the foundational aspects of this compound research: its extraction from its natural source and the analytical methods for its purification and identification.

Isolation of this compound: A Step-by-Step Protocol

The isolation of this compound from Dysidea avara is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.

Collection and Preparation of Sponge Material

-

Collection: Specimens of Dysidea avara are collected from their marine habitat. For instance, one study utilized sponge material gathered from the Aegean coast.[1]

-

Preparation: The collected sponge samples are chopped into smaller pieces and air-dried. In one documented experiment, 2.1221 grams of sponge material was processed.[1]

Extraction

-

Solvent Extraction: The dried and chopped sponge material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites. Methanol is a commonly used solvent for this purpose.[1]

-

Evaporation and Lyophilization: The resulting methanolic extract is concentrated by evaporating the solvent. The concentrated extract is then lyophilized (freeze-dried) to yield a dry powder. From an initial 2.1221 grams of dried sponge, a total of 0.896 grams of lyophilized extract was obtained in one study.[1]

Chromatographic Purification

The purification of this compound from the crude extract is typically achieved through a series of column chromatography steps.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A common solvent system for the separation of compounds of intermediate polarity like this compound is a gradient of hexane and ethyl acetate. While the specific solvent system for the methanolic extract of Dysidea avara is not explicitly stated in the primary literature, a gradient elution with increasing polarity is employed, with fractions collected at solvent ratios of 12:1, 6:1, 3:1, and 1:1 (likely corresponding to a hexane:ethyl acetate gradient).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

ODS Column Chromatography (Reversed-Phase):

-

Stationary Phase: Octadecyl-functionalized silica (ODS).

-

Mobile Phase: A gradient of methanol (MeOH) and water is used for elution. Fractions are collected at increasing concentrations of methanol: 70%, 80%, 90%, and 100%.[1]

-

Final Fractions: In a specific experiment, two fractions, one from the 100% methanol elution (weighing 84.2 mg) and another from the 90% methanol elution (weighing 22.3 mg), were found to contain pure this compound and its oxidized form, Avarone.[1]

-

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Quantitative Data Summary

The following table summarizes the quantitative data from a representative isolation experiment.

| Parameter | Value | Reference |

| Starting Material (Dried Dysidea avara) | 2.1221 g | [1] |

| Crude Methanolic Extract | 0.896 g | [1] |

| Purified Fraction 1 (100% MeOH elution) | 84.2 mg | [1] |

| Purified Fraction 2 (90% MeOH elution) | 22.3 mg | [1] |

Characterization of this compound

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound is primarily determined by 1H and 13C NMR spectroscopy.[1][2] The chemical shifts are typically recorded in deuterated chloroform (CDCl3).

Table 2: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3

| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |

| 1 | 38.9 | 1.85, 1.45 |

| 2 | 26.7 | 2.09 |

| 3 | 41.8 | 2.25 |

| 4 | 144.9 | - |

| 5 | 121.9 | 5.42 |

| 6 | 35.8 | 1.61, 0.98 |

| 7 | 40.5 | 1.40 |

| 8 | 36.1 | 1.48 |

| 9 | 55.4 | 1.29 |

| 10 | 45.9 | 1.25 |

| 11 | 31.6 | 1.83 |

| 12 | 17.7 | 0.88 |

| 13 | 21.5 | 0.88 |

| 14 | 20.1 | 1.05 |

| 15 | 16.0 | 1.60 |

| 1' | 129.5 | - |

| 2' | 146.8 | - |

| 3' | 113.7 | 6.60 |

| 4' | 119.0 | 6.64 |

| 5' | 149.2 | - |

| 6' | 116.2 | 6.62 |

Data sourced from Aktaş et al., 2010.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): While detailed IR and MS data are not provided in the primary reviewed literature, these techniques are essential for full characterization. IR spectroscopy would be used to identify functional groups such as the hydroxyl (-OH) and aromatic (C=C) moieties of the hydroquinone ring. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

The logical flow of the characterization process is illustrated below:

Conclusion

This technical guide outlines the established methodologies for the isolation and characterization of this compound from its natural source, the marine sponge Dysidea avara. The provided protocols and data serve as a valuable resource for researchers aiming to work with this potent bioactive compound. Further research into optimizing extraction yields and exploring the full therapeutic potential of this compound is warranted.

References

The Enigmatic Pathway to Avarol: A Deep Dive into its Biosynthesis in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has garnered significant attention for its diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels from related terpenoid biosynthetic pathways and highlighting key enzymatic steps. While the complete pathway in Dysidea avara is yet to be fully elucidated, this document synthesizes the available evidence to present a robust hypothetical model. We delve into the proposed enzymatic transformations, from the universal precursor farnesyl pyrophosphate (FPP) to the final this compound structure, and provide detailed experimental protocols for key investigative techniques in this field.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the conserved isoprenoid pathway, starting with the head-to-tail condensation of isoprene units to form the C15 precursor, farnesyl pyrophosphate (FPP). From FPP, the pathway to this compound likely involves a series of enzymatic cyclizations and rearrangements to form the characteristic rearranged drimane skeleton, followed by the attachment and modification of the hydroquinone moiety.

From Farnesyl Pyrophosphate to the Drimane Skeleton

The initial and crucial step in this compound biosynthesis is the cyclization of the linear FPP molecule. This reaction is catalyzed by a class of enzymes known as terpene synthases or terpene cyclases. In the case of this compound, a drimane sesquiterpene synthase is hypothesized to be the key enzyme.

The proposed mechanism involves the following steps:

-

Initiation: The reaction is initiated by the ionization of FPP, where the pyrophosphate group departs, generating a farnesyl carbocation.

-

Cyclization Cascade: The highly reactive carbocation then undergoes a series of intramolecular cyclizations. This cascade is believed to form a bicyclic drimane carbocation intermediate. The precise stereochemistry of this cyclization is a critical determinant of the final product's structure.

-

Rearrangement: The drimane skeleton of this compound is a "rearranged" drimane, suggesting that the initial cyclization product likely undergoes a subsequent rearrangement, such as a hydride or methyl shift, to achieve the final carbon framework.

-

Termination: The carbocation cascade is terminated by the capture of a nucleophile, likely a water molecule, or by deprotonation, leading to the formation of a stable drimane sesquiterpene intermediate.

Figure 1: Proposed biosynthetic pathway of this compound.

Formation of the Hydroquinone Moiety

Following the formation of the rearranged drimane skeleton, the next critical phase is the attachment and formation of the hydroquinone ring. This part of the pathway is less understood, but it is hypothesized to involve a series of oxidation and hydroxylation reactions, likely catalyzed by cytochrome P450 monooxygenases. These enzymes are known to be involved in the functionalization of terpene scaffolds in various organisms. The aromatic hydroquinone ring could be derived from a precursor such as geranyl pyrophosphate that is then attached to the drimane skeleton, or it could be formed through the modification of a pre-existing ring on the drimane intermediate.

Quantitative Data on this compound Biosynthesis

To date, there is a significant lack of quantitative data specifically on the this compound biosynthetic pathway. Studies involving the feeding of radiolabeled precursors to Dysidea avara and measuring their incorporation into this compound would be necessary to determine precursor-product relationships and calculate conversion efficiencies. Similarly, the isolation and kinetic characterization of the key enzymes, such as the putative drimane sesquiterpene synthase, have not yet been reported.

The table below outlines the types of quantitative data that are crucial for a comprehensive understanding of the this compound biosynthetic pathway and which remain to be determined.

| Parameter | Description | Significance | Status |

| Precursor Incorporation Rate | The efficiency with which a labeled precursor (e.g., [1-¹³C]acetate, [¹⁴C]FPP) is incorporated into the final this compound molecule. | Confirms the involvement of the precursor in the pathway and provides a measure of the pathway's activity. | Not Reported |

| Enzyme Kinetics (Km) | The substrate concentration at which a biosynthetic enzyme (e.g., drimane synthase) reaches half of its maximum velocity. | Indicates the enzyme's affinity for its substrate. | Not Reported |

| Enzyme Kinetics (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of the enzyme. | Not Reported |

| Enzyme Kinetics (kcat/Km) | The catalytic efficiency of an enzyme. | Provides a measure of how efficiently an enzyme converts a substrate to a product. | Not Reported |

| In vivo Product Titer | The concentration of this compound produced by Dysidea avara under specific conditions. | Provides a baseline for understanding the natural productivity of the pathway. | Variable, dependent on environmental factors |

Experimental Protocols

Investigating the biosynthesis of natural products in marine invertebrates presents unique challenges. The following are detailed methodologies for key experiments that would be instrumental in elucidating the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and In Vitro Assay of a Candidate Terpene Synthase from Dysidea avara

This protocol describes the process of identifying a candidate terpene synthase gene from the transcriptome of Dysidea avara, expressing the corresponding protein in a heterologous host, and assaying its enzymatic activity.

Figure 2: Experimental workflow for terpene synthase characterization.

1. Gene Identification and Cloning:

-

Transcriptome Sequencing: Isolate total RNA from fresh or cryopreserved tissue of Dysidea avara. Prepare a cDNA library and perform high-throughput sequencing (e.g., Illumina).

-

Gene Mining: Assemble the transcriptome and search for open reading frames (ORFs) with homology to known terpene synthases using BLAST or similar tools. Look for conserved motifs such as the DDxxD and NSE/DTE motifs.

-

Gene Synthesis and Cloning: Synthesize the codon-optimized candidate gene and clone it into a suitable bacterial expression vector (e.g., pET-28a(+)) containing an affinity tag (e.g., His-tag) for purification.

2. Protein Expression and Purification:

-

Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing lysozyme and DNase. Lyse the cells by sonication or high-pressure homogenization.

-

Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Elute the protein and dialyze it into a storage buffer.

3. In Vitro Enzyme Assay and Product Analysis:

-

Enzyme Assay: Set up the reaction in a glass vial containing a suitable buffer (e.g., Tris-HCl or HEPES), MgCl₂ (a required cofactor for most terpene synthases), and the purified enzyme. Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP). Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

-

Product Extraction: Quench the reaction by adding a strong salt solution (e.g., saturated NaCl) and an immiscible organic solvent (e.g., hexane or ethyl acetate). Vortex vigorously to extract the terpene products into the organic layer.

-

Product Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products based on their mass spectra and retention times. For structural elucidation of novel compounds, larger scale reactions may be necessary to obtain sufficient material for Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Precursor Feeding Studies with Radiolabeled Compounds

This protocol describes how to use radiolabeled precursors to trace the biosynthesis of this compound in vivo.

1. Preparation of Sponge and Radiolabeled Precursor:

-

Sponge Acclimation: Maintain live specimens of Dysidea avara in a controlled aquarium environment that mimics their natural habitat.

-

Radiolabeled Precursor: Obtain a radiolabeled precursor, such as [1-¹⁴C]acetate or [¹⁴C]mevalonate, which are early precursors in the isoprenoid pathway.

2. Precursor Administration:

-

Incubation: Place the sponge specimens in a sealed container with filtered seawater. Introduce the radiolabeled precursor into the water. The concentration of the precursor should be optimized to ensure uptake without causing toxicity.

-

Incubation Time: Allow the sponges to incubate with the radiolabeled precursor for a defined period (e.g., 24-72 hours) to allow for the biosynthesis and accumulation of labeled this compound.

3. Extraction and Analysis:

-

Extraction: After the incubation period, remove the sponges from the water, freeze-dry, and grind them. Perform a solvent extraction (e.g., with methanol or ethyl acetate) to isolate the secondary metabolites.

-

Purification: Purify this compound from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Detection of Radioactivity: Analyze the purified this compound fraction for radioactivity using a scintillation counter. The presence of radioactivity confirms that the precursor was incorporated into the this compound molecule.

-

Quantitative Analysis: By measuring the specific activity of the precursor and the final product, it is possible to calculate the efficiency of incorporation.

Conclusion and Future Directions

The biosynthesis of this compound in Dysidea avara represents a fascinating area of marine natural product chemistry. While the general framework of the pathway, originating from farnesyl pyrophosphate and proceeding through a drimane intermediate, is strongly supported by our understanding of terpenoid biosynthesis, the specific enzymes and intermediates remain to be definitively identified and characterized. Future research efforts should focus on the application of modern 'omics' technologies, such as genomics and transcriptomics, to mine the genome of Dysidea avara for the complete set of biosynthetic genes. The heterologous expression and biochemical characterization of these enzymes will be crucial for unequivocally elucidating the pathway. Furthermore, quantitative studies using stable isotope labeling and advanced mass spectrometry techniques will be invaluable for mapping the flow of metabolites through the pathway and understanding its regulation. A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the chemical ecology of marine sponges but also open up possibilities for the biotechnological production of this valuable pharmacophore and its derivatives.

A Technical Guide to the Physical and Chemical Properties of Avarol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has garnered significant attention in the scientific community due to its broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization and analysis of its biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized as an off-white, light-sensitive solid.[2] Its core structure consists of a rearranged drimane-type sesquiterpenoid skeleton linked to a hydroquinone moiety.[1] This unique chemical architecture is responsible for its diverse biological activities. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₂ | [1][3] |

| Molecular Weight | 314.46 g/mol | [1][4] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in Ethanol and DMSO | [2] |

| Boiling Point | 449.5 °C | [4] |

| Density | 1.055 g/cm³ | |

| Purity | ≥97% (by HPLC) | [2] |

| Storage | Store at 4°C or -20°C, protected from light | [2] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. The chemical shifts are influenced by the electronic environment of each proton and carbon atom within the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Nucleus | Chemical Shift (ppm) | Functional Group Assignment |

| ¹H NMR | 0.5 - 2.5 | Aliphatic protons (sesquiterpenoid skeleton) |

| 4.5 - 5.5 | Vinylic protons | |

| 6.5 - 7.0 | Aromatic protons (hydroquinone ring) | |

| 4.0 - 5.0 | Hydroxyl protons (may vary with solvent and concentration) | |

| ¹³C NMR | 10 - 60 | Aliphatic carbons (sesquiterpenoid skeleton) |

| 110 - 140 | Aromatic and vinylic carbons | |

| 140 - 160 | Oxygenated aromatic carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Characteristic IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Hydroxyl (hydroquinone) |

| 2850 - 3000 | C-H stretch | Aliphatic |

| ~1600 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Phenolic |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Under electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The fragmentation pattern is characterized by the loss of small neutral molecules and cleavage of the sesquiterpenoid skeleton.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The hydroquinone moiety is the primary chromophore. In a polar solvent like methanol or ethanol, this compound is expected to exhibit an absorption maximum (λmax) in the UV region, characteristic of phenolic compounds.

Experimental Protocols

Isolation and Purification of this compound from Dysidea avara

The following is a representative protocol for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: The sponge material (Dysidea avara) is collected, freeze-dried, and ground to a fine powder. The powdered sponge is then extracted with an appropriate organic solvent, such as methanol or dichloromethane, to yield a crude extract.

-

Initial Purification: The crude extract is subjected to column chromatography, typically using silica gel or Sephadex LH-20, to separate the components based on polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The this compound-containing fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column with a methanol/water gradient. This step yields this compound with a purity of ≥97%.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (typically in a serum-free medium) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity via TNF-α/NF-κB Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting the generation of tumor necrosis factor-alpha (TNF-α) and the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a key regulator of the inflammatory response.

Caption: Inhibition of the TNF-α/NF-κB signaling pathway by this compound.

Anticancer Activity via PERK-eIF2α-CHOP Pathway Activation

This compound induces apoptosis in certain cancer cells, such as pancreatic ductal adenocarcinoma, by activating the PERK-eIF2α-CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response.[5]

Caption: this compound-induced apoptosis via the PERK-eIF2α-CHOP pathway.

Antiviral Activity against HIV

This compound has demonstrated anti-HIV activity, which is attributed to its ability to inhibit the viral enzyme reverse transcriptase. This inhibition prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.

Conclusion

This compound is a marine natural product with significant therapeutic potential. This guide has summarized its key physical and chemical properties and provided an overview of the experimental protocols used for its study. The elucidation of its mechanisms of action, particularly its effects on the TNF-α/NF-κB and PERK-eIF2α-CHOP signaling pathways, provides a strong foundation for its further development as a lead compound in anticancer and anti-inflammatory drug discovery. Researchers are encouraged to use the information and protocols provided herein to further explore the pharmacological potential of this fascinating molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 5. This compound | 55303-98-5 | Benchchem [benchchem.com]

Avarol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarol is a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara. This marine natural product has garnered significant attention within the scientific community due to its diverse and potent biological activities. Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, key biological activities, and the experimental methodologies used to elucidate its mechanisms of action.

Physicochemical Properties of this compound

This compound's unique chemical structure underpins its biological activity. Its core is a sesquiterpenoid moiety linked to a hydroquinone ring.

| Property | Value | Reference |

| CAS Number | 55303-98-5 | [1][2] |

| Molecular Formula | C₂₁H₃₀O₂ | [1] |

| Molecular Weight | 314.46 g/mol | [1] |

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of anticancer action involves the induction of apoptosis through the activation of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK)-eukaryotic Initiation Factor 2 alpha (eIF2α)-C/EBP homologous protein (CHOP) signaling pathway, a key component of the endoplasmic reticulum (ER) stress response.[3][4]

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HeLa | Cervical Cancer | 10.22 ± 0.28 |

| LS174 | Colon Adenocarcinoma | >10.22 |

| A549 | Non-Small-Cell Lung Carcinoma | >10.22 |

| MRC-5 | Normal Human Fetal Lung Fibroblast | 29.14 ± 0.41 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of this compound's cytotoxicity against cancer cell lines.

1. Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., HeLa, LS174, A549) and a normal cell line (e.g., MRC-5) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

2. This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serially dilute the this compound stock solution in culture medium to achieve a range of final concentrations.

-

Replace the culture medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 72 hours.

3. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.

In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model

This compound's antitumor efficacy has been demonstrated in vivo using a murine Ehrlich ascites carcinoma model.[5][6]

Experimental Protocol: In Vivo Antitumor Study

1. Animal Model:

-

Use female Swiss albino mice.

-

Inoculate the mice intraperitoneally with 2.5 x 10⁶ Ehrlich ascites carcinoma cells.

2. This compound Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Beginning 24 hours after tumor inoculation, administer this compound intraperitoneally at a dose of 50 mg/kg body weight daily for a specified period (e.g., 9 days). A control group should receive the vehicle only.

3. Evaluation of Antitumor Activity:

-

Monitor the body weight and survival of the mice daily.

-

After the treatment period, sacrifice the mice and collect the ascitic fluid.

-

Measure the volume of the ascitic fluid and count the number of viable tumor cells.

-

Calculate the percentage of tumor growth inhibition.

Signaling Pathway: this compound-Induced Apoptosis via PERK-eIF2α-CHOP

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Caption: this compound induces ER stress, leading to the activation of the PERK-eIF2α-CHOP signaling cascade, ultimately resulting in apoptosis of cancer cells.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8]

In Vivo Anti-inflammatory Activity: Mouse Air Pouch Model

The anti-inflammatory effects of this compound can be assessed using the carrageenan-induced air pouch model in mice.[7][9]

Experimental Protocol: Mouse Air Pouch Model

1. Air Pouch Induction:

-

Inject 3 mL of sterile air subcutaneously into the dorsal region of mice to create an air pouch.

-

Re-inflate the pouch with 2 mL of sterile air on day 3.

2. This compound and Carrageenan Administration:

-

On day 6, inject a solution of this compound (at various doses) directly into the air pouch.

-

Thirty minutes later, inject 1 mL of a 1% carrageenan solution into the air pouch to induce inflammation. A control group should receive the vehicle instead of this compound.

3. Evaluation of Anti-inflammatory Effects:

-

Four hours after carrageenan injection, sacrifice the mice and carefully collect the exudate from the air pouch.

-

Measure the volume of the exudate.

-

Centrifuge the exudate to separate the cells and the supernatant.

-

Count the number of leukocytes in the cell pellet.

-

Measure the levels of pro-inflammatory mediators (e.g., TNF-α, IL-1β) in the supernatant using ELISA kits.

Signaling Pathway: this compound's Inhibition of TNF-α/NF-κB

The following diagram illustrates how this compound interferes with the TNF-α-induced NF-κB signaling pathway.

Caption: this compound inhibits the activation of the IKK complex, preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.

Antimicrobial Activity

This compound has also been reported to possess antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of this compound against bacterial strains.

1. Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in a suitable broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

2. Broth Microdilution Assay:

-

In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in the broth medium.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no this compound) and a negative control (broth medium only).

-

Incubate the plate at 37°C for 18-24 hours.

3. MIC Determination:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound, a marine-derived sesquiterpenoid hydroquinone, exhibits a remarkable spectrum of biological activities, making it a promising candidate for further drug development. Its well-defined mechanisms of action in cancer and inflammation, coupled with its antimicrobial potential, highlight its therapeutic versatility. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working to unlock the full potential of this fascinating natural product. Further investigation into its pharmacokinetics, safety profile, and efficacy in more complex disease models is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aminer.org [aminer.org]

- 8. 4.4. Antitumor Activity [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

The Spectroscopic Signature of Avarol: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the NMR, IR, and Mass Spectrometry Data of a Promising Marine-Derived Sesquiterpenoid Hydroquinone

Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has garnered significant interest within the scientific community for its diverse and potent biological activities. These include anti-inflammatory, antiviral, and antitumor properties, making it a compelling lead compound in drug development.[1] A thorough understanding of its structural and chemical properties is paramount for researchers aiming to harness its therapeutic potential. This technical guide provides a comprehensive overview of the key spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its interaction with a critical cellular signaling pathway.

Quantitative Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide a detailed "fingerprint" of the molecule. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. The data presented below were obtained in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

| 1 | 38.2 | 1.25 (m) |

| 2 | 18.9 | 1.55 (m) |

| 3 | 41.8 | 1.20 (m) |

| 4 | 33.5 | 1.75 (m) |

| 4a | 39.1 | - |

| 5 | 134.8 | - |

| 6 | 117.5 | 6.60 (d, 8.0) |

| 7 | 141.2 | - |

| 8 | 120.9 | 6.55 (d, 8.0) |

| 8a | 48.9 | 1.95 (m) |

| 9 | 28.1 | 2.75 (d, 8.0) |

| 10 | 129.5 | - |

| 1' | 126.2 | - |

| 2' | 115.1 | 6.65 (s) |

| 3' | 149.8 | - |

| 4' | 114.2 | 6.70 (s) |

| 5' | 152.0 | - |

| 6' | 118.0 | 6.75 (s) |

| 11 | 21.5 | 0.90 (d, 7.0) |

| 12 | 21.8 | 0.92 (d, 7.0) |

| 13 | 16.0 | 0.85 (s) |

| 14 | 29.9 | 1.05 (s) |

| 15 | 15.5 | 0.80 (s) |

Data sourced from available research literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands:

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (phenolic hydroxyl groups) |

| 2925 | Strong | C-H stretch (aliphatic) |

| 1600 | Medium | C=C stretch (aromatic ring) |

| 1450 | Medium | C-H bend (aliphatic) |

| 1200 | Strong | C-O stretch (phenolic) |

Note: These are characteristic absorption frequencies for a molecule with the structure of this compound and are based on established spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Interpretation |

| [M]⁺ | 314.2246 | Molecular Ion (C₂₁H₃₀O₂) |

| [M-H₂O]⁺ | 296 | Loss of a water molecule |

| C₁₅H₂₃⁺ | 203 | Fragmentation of the sesquiterpenoid moiety |

| C₆H₅O₂⁺ | 109 | Fragmentation of the hydroquinone moiety |

Note: The fragmentation pattern is consistent with the bicyclic sesquiterpenoid and hydroquinone moieties of the this compound structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is essential for accurate structural analysis. The following sections outline the generalized experimental protocols for the NMR, IR, and MS analysis of this compound, based on standard methodologies for natural product characterization.

Workflow for Spectroscopic Analysis of this compound

The overall process from isolation to data analysis is a systematic workflow designed to ensure the purity of the sample and the reliability of the spectroscopic data.

References

A Comprehensive Technical Guide to the Natural Derivatives and Analogs of Avarol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarol, a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] Its unique chemical structure, featuring a rearranged drimane skeleton, has served as a scaffold for the discovery and synthesis of numerous natural derivatives and synthetic analogs. These compounds have demonstrated a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties, making them promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core aspects of this compound and its derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Natural Derivatives and Analogs of this compound

A variety of natural derivatives of this compound have been isolated from marine sponges, primarily of the genus Dysidea. These derivatives often feature modifications to the hydroquinone ring or the sesquiterpenoid backbone. Alongside these natural compounds, numerous synthetic analogs have been developed to explore structure-activity relationships and enhance specific biological effects.

Key Derivatives and Analogs include:

-

Avarone: The oxidized quinone form of this compound, which often co-exists in biological systems and exhibits significant bioactivity.[1][2]

-

Monoacetyl this compound and Diacetyl-avarol: Esterified derivatives of this compound.

-

Hydroxy and Acetoxy Derivatives: Including 3'-hydroxyavarone, 3',6'-dihydroxyavarone, 6'-hydroxythis compound, 6'-acetoxythis compound, and 6'-hydroxy-4'-methoxyavarone.

-

Amino and Thio-derivatives: A diverse group of synthetic analogs with modifications on the hydroquinone ring, such as 3'-methoxyavarone and 3'-alkylamino avarone derivatives, this compound-3′,4′-dithioglycol, and this compound-4'-(3)mercaptopropionic acid.[1]

-

[3'-(p-chloro-phenyl)avarone, 3',4'-ethylenedithioavarone, 4'-isopropylthioavarone, 4'-tert-butylthioavarone, 4'-propylthioavarone, 4'-octylthioavarone]: Lipophilic derivatives synthesized to enhance specific properties.[2]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for this compound and its key derivatives across various assays.

Table 1: Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | HeLa (Cervical Cancer) | MTT | 10.22 ± 0.28 µg/mL | [3][4] |

| LS174 (Colon Cancer) | MTT | >10.22 µg/mL | [1] | |

| A549 (Lung Cancer) | MTT | >10.22 µg/mL | [1] | |

| MRC-5 (Normal Lung Fibroblast) | MTT | 29.14 ± 0.41 µg/mL | [1][3] | |

| L5178y (Mouse Lymphoma) | Cell Growth | 0.9 µM | ||

| HT-29 (Colon Cancer) | MTT | < 7 mM | ||

| Avarone | L5178y (Mouse Lymphoma) | Cell Growth | 0.62 µM | [1] |

| 4'-tryptamine-avarone | T-47D (Breast Cancer) | Not Specified | 0.66 µg/mL | [2] |

| This compound-3'-(3)mercaptopropionic acid | T-47D (Breast Cancer) | Not Specified | 1.25 µg/mL | [2] |

Table 2: Anti-inflammatory Activity

| Compound | Assay | ED50 / IC50 | Reference |

| This compound | Carrageenan-induced paw edema (in vivo) | 9.2 mg/kg (p.o.) | [5] |

| TPA-induced ear edema (in vivo) | 97 µ g/ear | [5] | |

| A23187-stimulated leukotriene B4 release | 0.6 µM | [5] | |

| A23187-stimulated thromboxane B2 release | 1.4 µM | [5] | |

| Human recombinant synovial phospholipase A2 inhibition | 158 µM | [5] | |

| TNF-α generation in stimulated human monocytes | 1 µM | [6] | |

| Avarone | Carrageenan-induced paw edema (in vivo) | 4.6 mg/kg (p.o.) | [5] |

| TPA-induced ear edema (in vivo) | 397 µ g/ear | [5] |

Table 3: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Cobetia marina | 2.5 | [2] |

| Marinobacterium stanieri | 5 | [2] | |

| Vibrio fischeri | 10 | [2] | |

| Avarone | Cobetia marina | 1 | [2] |

| Marinobacterium stanieri | 1 | [2] | |

| Vibrio fischeri | 2.5 - 5 | [2] | |

| 4'-isopropylthioavarone | Cobetia marina | 0.5 | [2] |

| Marinobacterium stanieri | 0.5 | [2] | |

| Vibrio fischeri | 1.0 | [2] | |

| 4'-propylthioavarone | Cobetia marina | 0.5 | [2] |

| Marinobacterium stanieri | 0.5 | [2] | |

| Vibrio fischeri | 1.0 | [2] |

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Enzyme Source | IC50 | Reference |

| This compound-3',4'-dithioglycol | Not Specified | 0.05 mM | [2] |

| This compound-4'-(3)mercaptopropionic acid | Not Specified | 0.12 mM | [2] |

| TPH4 (geranylgeraniol substituent) | Electrophorus electricus AChE | 6.77 ± 0.24 μM | [1] |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through modulation of various cellular signaling pathways. Two key pathways that have been identified are the PERK–eIF2α–CHOP pathway, involved in endoplasmic reticulum (ER) stress-induced apoptosis, and the NF-κB signaling pathway, a central regulator of inflammation.

PERK–eIF2α–CHOP Signaling Pathway

In pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to selectively induce apoptosis by activating the PERK–eIF2α–CHOP signaling pathway. This pathway is a component of the unfolded protein response (UPR), which is triggered by ER stress.

Caption: this compound-induced activation of the PERK–eIF2α–CHOP pathway leading to apoptosis.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes, such as TNF-α.

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][4]

This assay is based on the ability of the SRB dye to bind to protein components of cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

This assay measures the release of the cytosolic enzyme LDH from damaged cells as an indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 4 minutes. Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Anti-inflammatory Assays

This in vivo assay assesses the ability of a compound to reduce acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (e.g., this compound) orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer a vehicle control to another group.

-

Induction of Edema: After a specified time (e.g., 1 hour), inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group and determine the ED50 value (the dose of the compound that causes 50% inhibition of edema).[5]

This in vitro assay screens for anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound. A control group should contain distilled water instead of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heating: Heat the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. Determine the IC50 value.

Antimicrobial Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme Reaction: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) at 25°C.

-

Substrate Addition: Add the substrate (acetylthiocholine iodide) and DTNB to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Conclusion

This compound and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their modulatory effects on key signaling pathways such as PERK–eIF2α–CHOP and NF-κB, underscore their importance in drug discovery research. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these promising marine natural products and their analogs. Further research into the structure-activity relationships, mechanisms of action, and preclinical efficacy of these compounds is warranted to unlock their full therapeutic potential for a range of human diseases.

References

- 1. This compound derivatives as competitive AChE inhibitors, non hepatotoxic and neuroprotective agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Activity of the Sponge Metabolites this compound and Avarone and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Biological Activities of Avarol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the multifaceted pharmacological properties of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Biological Activities of this compound

This compound has demonstrated a remarkable range of bioactivities, including potent anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][3] Its mechanism of action is multifaceted and appears to involve the modulation of key cellular signaling pathways, induction of apoptosis, and inhibition of inflammatory mediators.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data on the biological activities of this compound across various experimental models.

Table 1: Cytotoxic and Antitumor Activity of this compound

| Cell Line/Tumor Model | Activity Metric | Value | Reference |

| HeLa (Human Cervix Adenocarcinoma) | IC50 | 10.22 ± 0.28 µg/mL | [1] |

| LS174 (Human Colon Adenocarcinoma) | IC50 | Not specified, but higher than HeLa | [1] |

| A549 (Human Non-small-cell Lung Carcinoma) | IC50 | 35.27 µg/mL | [4] |

| MRC-5 (Normal Human Fetal Lung Fibroblast) | IC50 | 29.14 ± 0.41 µg/mL | [1] |

| L5178y (Mouse Lymphoma) | IC50 | 0.9 µM | [5] |

| Ehrlich Carcinoma (in vivo) | Tumor Growth Inhibition | 29% (at 50 mg/kg, i.p.) | [1] |

| Cervical Cancer (CC-5) (in vivo) | Tumor Growth Inhibition | 36% (at 50 mg/kg, i.p.) | [1] |

Table 2: Anti-inflammatory Activity of this compound

| Model | Parameter Inhibited | Metric | Value | Reference |

| Stimulated Human Monocytes | TNF-α Generation | IC50 | 1 µM | [3][6] |

| TNF-α-induced Keratinocytes | NF-κB-DNA Binding | - | Inhibited | [3][6] |

| Mouse Air Pouch Model | TNF-α Generation | ED50 | 9.2 nmol/pouch | [3][6] |

| Carrageenan-induced Paw Edema | Edema | ED50 | 9.2 mg/kg (p.o.) | [7] |

| TPA-induced Ear Edema | Edema | ED50 | 97 µ g/ear | [7] |

| A23187-stimulated Rat Peritoneal Leukocytes | Leukotriene B4 Release | IC50 | 0.6 µM | [7] |

| A23187-stimulated Rat Peritoneal Leukocytes | Thromboxane B2 Release | IC50 | 1.4 µM | [7] |

| Human Recombinant Synovial Phospholipase A2 | Enzyme Activity | IC50 | 158 µM | [7] |

Table 3: Antimicrobial and Antifouling Activity of this compound

| Organism | Activity | Metric | Value (µg/mL) | Reference |

| Marinobacterium stanieri | Growth Inhibition | MIC | 5 | [8] |

| Vibrio fischeri | Growth Inhibition | MIC | 10 | [8] |

| Pseudoalteromonas haloplanktis | Growth Inhibition | MIC | 10 | [8] |

| Barnacle Cyprid Larvae | Settlement Inhibition | EC50 | < 1 | [8] |

| Barnacle Cyprid Larvae | Toxicity | LC50 | 13.28 | [8] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

This compound's Anti-inflammatory Signaling Pathway

References

- 1. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound and avarone on in vitro-induced microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the Activity of the Sponge Metabolites this compound and Avarone and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Avarol: A Technical Guide to Early-Stage Research on its Therapeutic Potential

Introduction

Avarol is a sesquiterpenoid hydroquinone first isolated in 1974 from the Mediterranean marine sponge Dysidea avara.[1][2] This natural compound has garnered significant interest within the scientific community due to its broad spectrum of biological activities and relatively low toxicity.[2] Early-stage research has identified this compound and its derivatives as promising candidates for drug development, with demonstrated anti-cancer, anti-viral, anti-inflammatory, and antioxidant properties.[1][2][3] This document provides a technical overview of the foundational in vitro and in vivo studies that have elucidated the therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-Cancer Activity

This compound has demonstrated potent cytostatic and cytotoxic effects against a variety of human tumor cell lines.[3][4][5] Its anti-neoplastic properties are attributed to its ability to interfere with mitotic processes and induce apoptosis, in some cases through endoplasmic reticulum stress pathways.[4][6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of this compound has been quantified against numerous cancer cell lines, with IC50 values typically falling within the micromolar range. The following table summarizes key findings from various studies.

| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |

| L5178y | Mouse Lymphoma | 0.9 | - | [4] |

| HT-29 | Colon Adenocarcinoma | < 7 | - | [1][5] |

| HeLa | Cervical Adenocarcinoma | - | 10.22 ± 0.28 | [3][7] |

| LS174 | Colon Adenocarcinoma | - | - | [3] |

| A549 | Non-small-cell Lung Carcinoma | - | 35.27 | [3][8] |

| Glioblastoma Cells | Glioblastoma | - | 3.5 (71% inhibition) | [1] |

| MRC-5 (Normal) | Fetal Lung Fibroblast | - | 29.14 ± 0.41 | [3][5][7] |

Experimental Protocols

1.2.1 MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

-

Cell Culture: Human tumor cell lines (e.g., HT-29, HeLa, A549) and a normal cell line (e.g., MRC-5) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2x10^4 cells/well) and incubated for 24 hours to allow for attachment.[9]

-

Treatment: this compound is dissolved (typically in DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[9]

-

IC50 Calculation: The cell survival rate is calculated relative to the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.[9]

Visualization: Cytotoxicity Assay Workflow

Anti-Viral Activity (HIV)

This compound was one of the early marine natural products identified with significant anti-HIV activity. Its mechanism of action is multifaceted, primarily targeting the viral replication cycle.

Quantitative Data: Anti-HIV-1 Activity

| Target/Effect | Metric | Value | Reference |

| HIV-1 Release Inhibition | 50% Inhibition | 0.3 µM | [10] |

| HIV-1 Release Inhibition | 80% Inhibition | 0.9 µM | [10] |

| HIV-1 Reverse Transcriptase | Inhibition | Potent, Non-competitive | [11] |

| Glutamine tRNA Synthesis | Inhibition | Almost complete blockage | [1][10] |

Mechanism of Action and Experimental Protocols

This compound's anti-HIV effects are primarily attributed to two distinct mechanisms:

-

Inhibition of HIV-1 Reverse Transcriptase (RT): this compound and its derivatives act as non-competitive inhibitors of HIV-1 RT.[11] This enzyme is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[12]

-

Experimental Protocol (RT Inhibition Assay): The assay measures the enzymatic activity of purified HIV-1 RT. It typically involves a template-primer (e.g., poly(A)-oligo(dT)), deoxynucleotide triphosphates (one of which is radiolabeled, e.g., [3H]dTTP), and the enzyme. The reaction is carried out in the presence and absence of this compound. The incorporation of the radiolabeled nucleotide into the newly synthesized DNA strand is quantified (e.g., by scintillation counting) to determine the level of enzyme inhibition.

-

-

Inhibition of Glutamine tRNA Synthesis: this compound almost completely blocks the synthesis of a specific glutamine transfer tRNA (tRNAGln).[10][13] This tRNA is essential for the synthesis of a viral protease required for the virus's proliferation, acting as a suppressor to allow read-through of a stop codon in the viral mRNA.[1][10]

Visualization: this compound's Inhibition of HIV-1 Life Cycle

Anti-Inflammatory and Anti-Psoriatic Activity

This compound exhibits significant anti-inflammatory properties, making it a compound of interest for inflammatory conditions like psoriasis.[14][15] Its activity stems from the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-Inflammatory Effects

| Target/Model | Metric | Value | Reference |

| TNF-α Generation (Human Monocytes) | IC50 | 1 µM | [16] |

| Leukotriene B4 Release | IC50 | 0.6 µM | [17] |

| Thromboxane B2 Release | IC50 | 1.4 µM | [17] |

| Synovial Phospholipase A2 | IC50 | 158 µM | [17] |

| Carrageenan-induced Paw Edema | ED50 (oral) | 9.2 mg/kg | [17] |

| TPA-induced Ear Edema | ED50 (topical) | 97 µ g/ear | [17] |

Experimental Protocols and Signaling Pathways

3.2.1 Inhibition of Inflammatory Mediators

-

Protocol (Cytokine Release Assay): Human monocytes are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of this compound. After incubation, the supernatant is collected, and the concentration of cytokines like TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][18]

3.2.2 NF-κB Signaling Pathway

A primary mechanism for this compound's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[14][16] NF-κB is a crucial transcription factor that promotes the expression of pro-inflammatory genes, including TNF-α, IL-8, and COX-2.[14][19]

-

Protocol (NF-κB DNA-Binding Assay): Keratinocytes (e.g., HaCaT cell line) are stimulated with TNF-α to activate the NF-κB pathway, with or without pre-treatment with this compound.[15] Nuclear extracts are then prepared. The activation of NF-κB is assessed by measuring its ability to bind to a specific DNA consensus sequence, often using an electrophoretic mobility shift assay (EMSA) or a specialized ELISA-based assay. This compound has been shown to inhibit this DNA-binding activity.[14][15]

Visualization: Anti-Inflammatory Signaling

Antioxidant Activity

This compound's hydroquinone structure gives it significant antioxidant properties, allowing it to scavenge biologically relevant free radicals.

Quantitative Data: Radical Scavenging Activity

| Radical Species | Scavenging Activity (%) | Reference |

| Hydroxyl Radical (•OH) | 86.2% | [20] |

| Superoxide Anion (O2•−) | 50.9% | [20] |

| Nitric Oxide (NO•) | 23.6% | [20] |

| Ascorbyl Radicals | 61.8% | [20] |

Experimental Protocols

4.2.1 Liposomal Integration and EPR Spectroscopy

Due to this compound's water insolubility, a liposomal integration method was developed to assess its antioxidant activity against key free radicals.

-

Protocol: this compound is incorporated into the bilayer of dipalmitoylphosphatidylcholine (DPPC) liposomes.[20] This creates a system where the water-insoluble compound can interact with radicals generated in the aqueous phase. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin-trapping techniques, is used to detect and quantify the free radicals. The reduction in the EPR signal intensity in the presence of this compound-containing liposomes, compared to a control, indicates the compound's radical scavenging activity.[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of cytotoxic and mutagenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from sea sponges - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 7. Evaluation of In Vitro Cytotoxic Potential of this compound towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibition of human immunodeficiency virus type 1 reverse transcriptase by this compound and avarone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell biological aspects of HIV-1 infection: effect of the anti-HIV-1 agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of this compound derivatives as potential antipsoriatic drugs using an in vitro model for keratinocyte growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antipsoriatic effects of this compound-3'-thiosalicylate are mediated by inhibition of TNF-alpha generation and NF-kappaB activation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical profiling and anti-psoriatic activity of marine sponge (Dysidea avara) in induced imiquimod-psoriasis-skin model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Liposomal integration method for assessing antioxidative activity of water insoluble compounds towards biologically relevant free radicals: example of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Avarol's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract